Home > Products > Screening Compounds P33779 > Gefapixant citrate
Gefapixant citrate - 2310299-91-1

Gefapixant citrate

Catalog Number: EVT-10991857
CAS Number: 2310299-91-1
Molecular Formula: C20H27N5O11S
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gefapixant citrate is a novel pharmaceutical compound primarily recognized as a P2X3 receptor antagonist. It is being investigated for its potential to treat chronic cough, particularly in patients with refractory and unexplained cases. The compound's development has focused on improving its efficacy and safety profile, making it a significant candidate in the therapeutic landscape for cough management.

Source and Classification

Gefapixant citrate, also known by its developmental code MK-7264, belongs to a class of drugs targeting purinergic receptors, specifically the P2X3 subtype. This receptor plays a crucial role in the sensory pathways of cough reflexes. The compound was developed by Merck & Co., Inc., with ongoing clinical trials assessing its effectiveness and safety in various patient populations .

Synthesis Analysis

Methods and Technical Details

The synthesis of gefapixant citrate employs a green and sustainable manufacturing process that emphasizes efficiency and environmental responsibility. The process includes several key steps:

Molecular Structure Analysis

Structure and Data

The molecular structure of gefapixant citrate features a complex arrangement that includes aromatic rings and functional groups conducive to its activity as a receptor antagonist. The precise chemical formula for gefapixant is C19_{19}H24_{24}N4_{4}O3_{3}S, indicating the presence of multiple functional groups that contribute to its pharmacological properties.

Key structural characteristics include:

  • A pyrimidine ring that enhances binding affinity to P2X3 receptors.
  • A sulfonamide moiety which is critical for its biological activity.

Nuclear magnetic resonance spectroscopy has been utilized to confirm the structure, revealing specific hydrogen shifts that characterize gefapixant citrate .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of gefapixant citrate include:

  1. Chlorosulfonylation: This reaction introduces sulfonyl chloride groups into the aromatic system, crucial for subsequent transformations.
  2. Amidation: The formation of sulfonamide linkages occurs through amidation reactions, where amines react with sulfonyl chlorides under controlled conditions.

These reactions are carefully monitored using high-performance liquid chromatography to ensure high conversion rates and product purity .

Mechanism of Action

Process and Data

Gefapixant citrate acts primarily as an antagonist at the P2X3 receptors located on sensory neurons involved in cough reflex pathways. By blocking these receptors, gefapixant inhibits the transmission of cough signals from peripheral nerves to the central nervous system.

Mechanism details include:

  • Receptor Binding: Gefapixant binds competitively to P2X3 receptors, preventing adenosine triphosphate from activating them.
  • Cough Reflex Modulation: This blockade reduces the sensitivity of cough reflex pathways, leading to decreased cough frequency and severity.

Clinical trials have demonstrated significant reductions in cough frequency among participants treated with gefapixant compared to placebo groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gefapixant citrate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.48 g/mol.
  • Solubility: It shows favorable solubility profiles in various solvents, which aids in formulation development.
  • Stability: The crystalline form of gefapixant citrate has been optimized for stability, with specific attention to hygroscopicity and dissolution characteristics.

Thermogravimetric analysis indicates that gefapixant citrate can maintain stability under controlled temperature conditions, with minimal mass loss observed during heating .

Applications

Scientific Uses

Gefapixant citrate is primarily being explored for its therapeutic application in managing chronic cough. Clinical studies have highlighted its potential benefits in reducing cough frequency and improving quality of life for patients suffering from chronic cough syndromes.

In addition to its primary indication, research continues into other potential applications related to sensory nerve modulation, which may extend beyond respiratory conditions .

Introduction to Gefapixant Citrate Research

Historical Development and Discovery Trajectory

Gefapixant citrate (originally designated AF-219, RO-4926219, or MK-7264) emerged from pioneering research at Roche Pharmaceuticals (Palo Alto, California) in the early 2000s. Initial compound screening focused on purinergic receptor modulation, specifically targeting trimeric ionotropic P2X3 receptors—ATP-gated ion channels densely expressed on airway sensory neurons. Lead optimization yielded a potent antagonist with nanomolar affinity for human P2X3 homotrimers and negligible activity at related receptors lacking P2X3 subunits [1]. This selectivity profile was critical for minimizing off-target effects in neural pathways.

In 2010, Afferent Pharmaceuticals acquired the asset to define its therapeutic application, culminating in phase 2 proof-of-concept trials for chronic cough. Mechanistic studies confirmed gefapixant citrate’s action as a negative allosteric modulator, binding at an interface formed by adjacent receptor subunits rather than the ATP active site [3]. This molecular targeting strategy differentiated it from nonselective antitussives. Merck and Company later advanced the compound through phase 3 development after acquiring Afferent in 2016, leveraging large-scale trials to establish dosing efficacy [6].

A pivotal innovation was the redesign of the synthetic pathway to enable sustainable manufacturing. The initial route had a process mass intensity of 366, requiring hazardous reagents and generating significant waste. Merck’s process chemistry team achieved a four-fold improvement (process mass intensity of 88) through four key innovations:

  • A two-step methoxyphenol synthesis replacing multistep derivatization
  • Hybrid flow-batch processing for diaminopyrimidine synthesis
  • Direct sulfonamide coupling eliminating intermediate protection
  • Salt metathesis crystallization ensuring high-fidelity citrate formation [4] [7]

This green chemistry approach reduced carbon emissions and production costs while enhancing crystallinity and purity—critical factors for pharmaceutical scalability.

Table 1: Key Milestones in Gefapixant Citrate Development

YearDevelopment PhaseSignificant Advance
2000sDiscovery (Roche)Identification of selective P2X3 antagonist scaffold
2010Asset TransferAfferent Pharmaceuticals acquires compound for clinical indication screening
2015Phase 2 Proof-of-ConceptFirst human evidence of cough frequency reduction (75% decrease at 600 milligrams twice daily) [1]
2016Corporate AcquisitionMerck and Company assumes clinical development
2020Phase 3 CompletionCOUGH-1 and COUGH-2 trials establish 45 milligrams twice daily efficacy [6]
2021Manufacturing InnovationGreen chemistry process reduces process mass intensity by 76% [4]
2022Regulatory ApprovalJapan approves gefapixant for refractory chronic cough/unexplained chronic cough

Unmet Medical Needs in Chronic Cough Management

Chronic cough—defined as persistent cough exceeding eight weeks—affects 5–10% of adults globally, with significant subsets classified as refractory chronic cough (persisting despite underlying condition treatment) or unexplained chronic cough (no identifiable etiology after evaluation) [6]. This condition imposes severe quality-of-life burdens: patients report psychosocial embarrassment, urinary incontinence, sleep disruption, and even rib fractures. Prior to gefapixant, therapeutic options were limited to repurposed agents with suboptimal efficacy:

  • Neuromodulators (gabapentin, pregabalin): Provide modest cough reduction (20–30%) but cause dizziness/somnolence [5]
  • Opioids (codeine, morphine): Carry addiction risks and central nervous system depression without reliable efficacy in refractory cases [3]
  • Speech therapy: Non-pharmacological alternative with variable adherence and accessibility [2]

The absence of approved mechanistically designed therapies reflected fundamental knowledge gaps in cough neurobiology. Research in the 2010s revealed that chronic cough involves peripheral and central neural sensitization, where ATP release from damaged airway epithelia activates P2X3 receptors on vagal C-fibers. This signaling cascade amplifies cough reflex sensitivity to innocuous stimuli (e.g., perfumes, cold air)—termed "cough hypersensitivity syndrome" [3] [5]. Gefapixant’s development directly targeted this pathophysiology, positioning P2X3 antagonism as a disease-modifying strategy rather than symptomatic suppression.

Research Scope and Knowledge Gaps

The clinical investigation of gefapixant citrate has progressed through meticulously designed phases addressing specific research questions:

  • Phase 2 Dose-Finding (2015–2019): Established 15–50 milligrams twice daily as the therapeutic window, balancing cough frequency reduction (16–37% vs. placebo) with manageable dysgeusia [3]. Mechanistic substudies confirmed selective inhibition of ATP-evoked cough without blunting protective responses to citric acid or capsaicin [5], validating P2X3’s role in pathological cough.
  • Phase 3 Confirmatory (COUGH-1/COUGH-2): Global trials (n=2,044) used ambulatory acoustic recording to quantify 24-hour cough frequency. Gefapixant 45 milligrams twice daily demonstrated statistically significant reductions at week 12 (COUGH-1) and week 24 (COUGH-2), with secondary improvements in Leicester Cough Questionnaire scores [6].
  • Special Population Studies: Subinvestigations examined efficacy in Japanese cohorts (consistent response vs. global population) [2], women with cough-associated stress urinary incontinence [2], and those with recent-onset chronic cough (≤1 year duration) [2].

Table 2: Key Clinical Research Parameters in Gefapixant Trials

Trial IdentifierPopulationPrimary EndpointKey Design Feature
COUGH-1 (NCT03449134)Refractory chronic cough/unexplained chronic cough adults24-hour cough frequency (Week 12)12-week treatment + 40-week extension
COUGH-2 (NCT03449147)Refractory chronic cough/unexplained chronic cough adults24-hour cough frequency (Week 24)24-week treatment + 28-week extension
MK-7264-038Japanese refractory chronic cough/unexplained chronic coughLong-term safetyRegional pharmacokinetic/pharmacodynamic focus
MK-7264-042Women with chronic cough + stress incontinenceDual symptom assessmentPopulation-specific endpoints

Despite these advances, critical knowledge gaps persist:

  • Durability of Response: Extension data beyond 52 weeks remain limited, necessitating real-world evidence on long-term efficacy [2].
  • Heterogeneity in Response: Predictors of treatment success (e.g., cough phenotype, ATP biomarker levels) are under investigation in trials like the J-LUNG study [2].
  • Disease-Specific Applications: Preclinical data suggest P2X3 receptors mediate sensory dysfunction in idiopathic pulmonary fibrosis and neuropathic pain, but clinical validation is nascent [5].
  • Central Nervous System Effects: Neuroimaging studies mapping cough-related brain activity pre/post-gefa​pixant may elucidate central sensitization mechanisms [2].

Current research focuses on crystal structure prediction-guided formulation optimization, receptor dimerization dynamics (P2X3 homotrimers vs. P2X2/3 heterotrimers), and biomarker-defined patient stratification [3] [7]. These efforts aim to transform gefapixant from a symptomatic therapy into a precision medicine tool for sensory neuron disorders.

Properties

CAS Number

2310299-91-1

Product Name

Gefapixant citrate

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C20H27N5O11S

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C14H19N5O4S.C6H8O7/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AIJVJYUOMCRFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.